Caffeic acid phenethyl ester
Overview
Description
Caffeic acid phenethyl ester is a natural phenolic chemical compound. It is the ester of caffeic acid and phenethyl alcohol. This compound is found in a variety of plants and is a component of propolis from honeybee hives. This compound has been studied for its potential pharmacological properties, including antimitogenic, anticarcinogenic, anti-inflammatory, and immunomodulatory effects .
Preparation Methods
Caffeic acid phenethyl ester can be synthesized through various methods. One common synthetic route involves the esterification of caffeic acid with phenethyl alcohol. This reaction typically requires a catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain pure this compound .
Industrial production methods for this compound often involve the extraction of propolis from honeybee hives, followed by purification processes to isolate the compound. The content of this compound in propolis can vary depending on the geographical location of the hives .
Chemical Reactions Analysis
Caffeic acid phenethyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: this compound can be oxidized to form quinones, which are reactive intermediates that can further react with nucleophiles.
Reduction: The reduction of this compound can lead to the formation of dihydrothis compound.
Substitution: Substitution reactions involving this compound can occur at the phenolic hydroxyl groups, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It is used as a starting material for the synthesis of various derivatives with potential biological activities.
Mechanism of Action
Caffeic acid phenethyl ester exerts its effects through multiple mechanisms. It modulates the nuclear factor erythroid 2 pathway, which responds to oxidative stress by promoting the expression of cytoprotective enzymes. Additionally, it inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells pathway, which is involved in the inflammatory response by promoting the expression of proinflammatory cytokines . These actions contribute to its antioxidant, anti-inflammatory, and immunomodulatory effects.
Comparison with Similar Compounds
Caffeic acid phenethyl ester is similar to other phenolic compounds, such as ferulic acid, p-coumaric acid, and sinapic acid. These compounds share similar chemical structures and biological activities. this compound is unique in its ability to modulate both the nuclear factor erythroid 2 and nuclear factor kappa-light-chain-enhancer of activated B cells pathways, which contributes to its broad range of pharmacological effects .
Similar compounds include:
- Ferulic acid
- p-Coumaric acid
- Sinapic acid
These compounds also exhibit antioxidant and anti-inflammatory properties but may differ in their specific mechanisms of action and biological activities .
Properties
IUPAC Name |
2-phenylethyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c18-15-8-6-14(12-16(15)19)7-9-17(20)21-11-10-13-4-2-1-3-5-13/h1-9,12,18-19H,10-11H2/b9-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWUARLUWKZWEBQ-VQHVLOKHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC(=O)C=CC2=CC(=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCOC(=O)/C=C/C2=CC(=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80861176 | |
Record name | Phenethyl (E)-caffeate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80861176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115610-29-2, 104594-70-9 | |
Record name | (E)-Caffeic acid phenethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=115610-29-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Caffeic acid phenethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104594709 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, 2-phenylethyl ester, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115610292 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenethyl (E)-caffeate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80861176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenethyl 3,4-dihydroxycinnamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CAFFEIC ACID PHENETHYL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G960R9S5SK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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